Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-
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Overview
Description
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is a synthetic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a fluorinated phenyl ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- typically involves the reaction of a fluorinated aniline derivative with a piperidine-containing intermediate. The process may include steps such as:
Nucleophilic substitution: A fluorinated aniline reacts with a piperidine derivative under basic conditions to form the desired product.
Amidation: The intermediate product undergoes amidation with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anesthetic agent due to its structural similarity to fentanyl analogs.
Pharmacology: Research focuses on its interaction with opioid receptors and its potential use in pain management.
Biology: The compound is used in studies related to receptor binding and signal transduction pathways.
Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate . This results in analgesic and anesthetic effects.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
4-fluoroisobutyrfentanyl: A fluorinated analog of fentanyl with similar pharmacological properties.
Uniqueness
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Properties
Molecular Formula |
C15H21FN2O |
---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
N-(2-fluoro-5-piperidin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19) |
InChI Key |
ODYLHMGXYMWXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F |
Origin of Product |
United States |
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